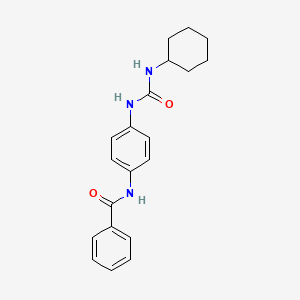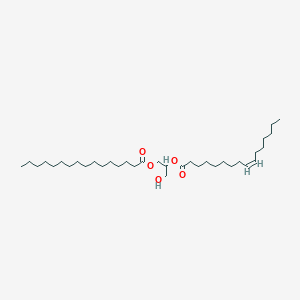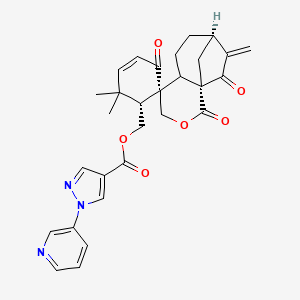
Laxiflorin B-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laxiflorin B-4 is a derivative of Laxiflorin B, a herbal compound known for its anticancer properties. This compound has been modified at the C-6 position to enhance its binding affinity for extracellular regulated protein kinases 1/2 (ERK1/2) and to improve its tumor-suppressive effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Laxiflorin B-4 is synthesized through a semi-synthetic process due to the low natural abundance of Laxiflorin B in herbs. The process involves the extraction of Laxiflorin B from herbal sources, followed by chemical modification at the C-6 position to produce this compound . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the modification process.
Industrial Production Methods
The industrial production of this compound involves scaling up the semi-synthetic process. This includes optimizing the extraction and modification steps to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Laxiflorin B-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Laxiflorin B-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chemical modifications on biological activity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, particularly non-small-cell lung cancer.
Wirkmechanismus
Laxiflorin B-4 exerts its effects by inhibiting the activity of extracellular regulated protein kinases 1/2 (ERK1/2). It binds covalently to cysteine residues in the ATP-binding pocket of ERK1/2, leading to the inhibition of ERK1/2 activity. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Laxiflorin B-4 is unique compared to other similar compounds due to its higher binding affinity for ERK1/2 and its enhanced tumor-suppressive effects. Similar compounds include:
Laxiflorin B: The parent compound with lower binding affinity and tumor-suppressive effects.
ERK1/2 Inhibitors: Other inhibitors targeting ERK1/2, but with different binding mechanisms and efficacy profiles.
This compound stands out due to its specific modifications that enhance its biological activity and therapeutic potential .
Eigenschaften
Molekularformel |
C29H29N3O6 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
[(1S,1'R,5S,9R)-2',2'-dimethyl-10-methylidene-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-yl]methyl 1-pyridin-3-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C29H29N3O6/c1-17-18-6-7-21-28(11-18,24(17)34)26(36)38-16-29(21)22(27(2,3)9-8-23(29)33)15-37-25(35)19-12-31-32(14-19)20-5-4-10-30-13-20/h4-5,8-10,12-14,18,21-22H,1,6-7,11,15-16H2,2-3H3/t18-,21?,22-,28+,29+/m1/s1 |
InChI-Schlüssel |
UCVLLMRPTFRSPH-SXFUTUKFSA-N |
Isomerische SMILES |
CC1(C=CC(=O)[C@@]2([C@@H]1COC(=O)C3=CN(N=C3)C4=CN=CC=C4)COC(=O)[C@]56C2CC[C@H](C5)C(=C)C6=O)C |
Kanonische SMILES |
CC1(C=CC(=O)C2(C1COC(=O)C3=CN(N=C3)C4=CN=CC=C4)COC(=O)C56C2CCC(C5)C(=C)C6=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)

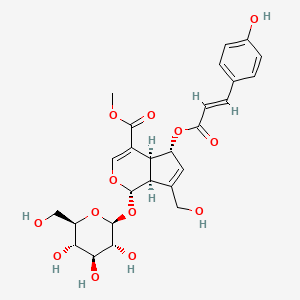
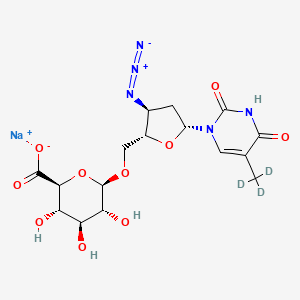

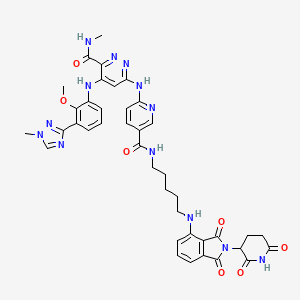
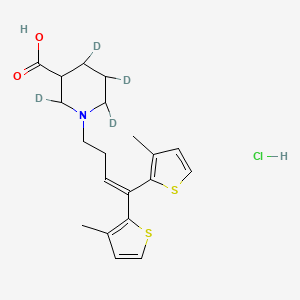
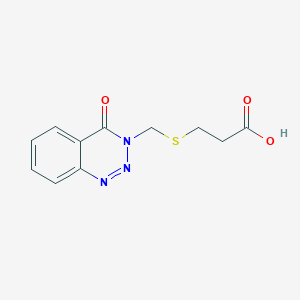
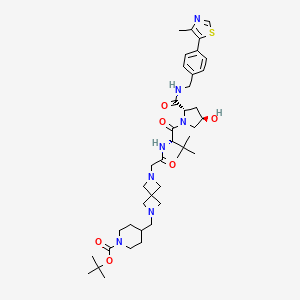
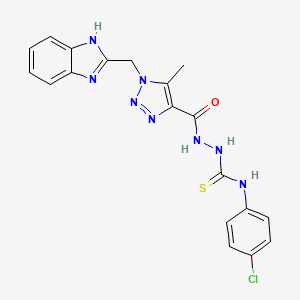
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
